molecular formula C14H19BrN2O2 B1592963 4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 886364-30-3

4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Cat. No. B1592963
CAS RN: 886364-30-3
M. Wt: 327.22 g/mol
InChI Key: XTVVPYZXTUZWFG-UHFFFAOYSA-N
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Description

4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is a special chemical offered by BOC Sciences . It has a CAS number of 886364-30-3 .


Molecular Structure Analysis

The molecular formula of 4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is C14H19BrN2O2 . Its molecular weight is 327.22 .

Scientific Research Applications

Enantioselective Synthesis and Drug Scaffold Development

One significant application of derivatives of 4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is in the enantioselective synthesis of pharmaceutical compounds. For example, N1-Methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones have been prepared from amino acids and, upon deprotonation, undergo ring contraction to quinolone-2,4-diones with high enantioselectivity. This process provides efficient entry into a potentially useful drug scaffold, highlighting the importance of these compounds in the development of new pharmaceuticals (Antolak et al., 2014).

Analytical Chemistry and Pharmaceutical Analysis

In analytical chemistry, ion-selective electrodes have been developed for the potentiometric determination of 1,4-benzodiazepines in pharmaceutical preparations and biological samples. These methodologies are based on the creation of drug-tetraphenylborate and drug-phosphotungstate ion pairs, demonstrating the role of benzodiazepine derivatives in facilitating sensitive and low-cost detection techniques for these widely used pharmaceuticals (Salem et al., 2002).

Novel Synthetic Approaches and Biological Activities

Research has also focused on novel synthetic methods and the exploration of biological activities associated with benzodiazepine derivatives. A novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives showcases an alternative approach for creating compounds with related ring systems and broad-spectrum biological activities (Shaabani et al., 2009).

Mechanistic Studies and Chemical Transformations

Studies on the bromination of diazepine derivatives, such as the work on 2,4-dimethyl-1,5-benzodiazepine, provide insights into the chemical transformations these compounds can undergo. Understanding these reactions is crucial for the design of new chemical entities and for the modification of pharmacological properties (Williams et al., 1976).

Safety and Hazards

The safety data sheet for 4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine can be viewed and downloaded for free at Echemi.com .

properties

IUPAC Name

tert-butyl 7-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-7-6-16-12-5-4-11(15)8-10(12)9-17/h4-5,8,16H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVVPYZXTUZWFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=C(C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649620
Record name tert-Butyl 7-bromo-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

CAS RN

886364-30-3
Record name tert-Butyl 7-bromo-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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